molecular formula C18H22ClNO B3030966 3-(4-Phenoxy-benzyl)-piperidine hydrochloride CAS No. 1171985-70-8

3-(4-Phenoxy-benzyl)-piperidine hydrochloride

Cat. No. B3030966
CAS RN: 1171985-70-8
M. Wt: 303.8 g/mol
InChI Key: NRANRLYYNKOWGI-UHFFFAOYSA-N
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Description

The compound "3-(4-Phenoxy-benzyl)-piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic compound containing a nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenoxy-benzyl moiety suggests that this compound may interact with various biological targets, potentially exhibiting unique biological activities .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the Michael addition of secondary amines to α,β-unsaturated carbonyl compounds, as seen in the synthesis of a related compound, 3-((2-chlorophenyl)(piper

Scientific Research Applications

Selective Serotonin Reuptake Inhibition

Paroxetine hydrochloride, a phenylpiperidine derivative closely related to 3-(4-Phenoxy-benzyl)-piperidine hydrochloride, is noted for its role as a selective serotonin reuptake inhibitor (SSRI). This compound is useful in treating various psychiatric disorders, demonstrating the potential of similar compounds in the realm of mental health pharmacology (Germann et al., 2013).

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include structures similar to this compound, have been synthesized and shown significant anti-acetylcholinesterase activity. This suggests potential applications in the treatment of conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are of interest (Sugimoto et al., 1990).

Sigma-1 Receptor Probes

Halogenated 4-(phenoxymethyl)piperidines, which share a structural similarity with this compound, have been synthesized as potential sigma receptor ligands. These compounds, when labeled with radioactive isotopes, could be useful in in vivo tomographic studies of sigma receptors, indicating potential applications in neurological research (Waterhouse et al., 1997).

Histamine H3 Antagonists

Compounds with a 4-phenoxypiperidine core have been identified as potent histamine H3 antagonists. This suggests that similar compounds, like this compound, could have applications in treating conditions related to histamine activity, such as allergies or sleep disorders (Dvorak et al., 2005).

NR1/2B NMDA Receptor Antagonism

N-Methyl-D-aspartate (NMDA) receptor antagonists with structural similarity to this compound have been developed. These compounds show potential for neuroprotection and modulation of synaptic activity, which is crucial in treating neurodegenerative diseases and certain types of seizures (Zhou et al., 1999).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Phenoxy-benzyl)-piperidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the function of the NS3 protein by stabilizing an inactive conformation, which is crucial in the context of Hepatitis C Virus (HCV) research . The compound’s interaction with the NS3 protein suggests its potential as a direct-acting antiviral agent. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the NS3 protein affects the protease and helicase domains, leading to changes in cellular processes related to viral replication . Furthermore, this compound may impact other cellular pathways, potentially altering cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to a novel allosteric site on the NS3 protein, inhibiting its function by stabilizing an inactive conformation . This interaction disrupts the protease and helicase activities of the NS3 protein, thereby inhibiting viral replication. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability in various conditions, such as different temperatures and pH levels, can influence its efficacy and potency. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting viral replication and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects observed in these studies indicate the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with the NS3 protein suggests its involvement in viral metabolic pathways, particularly those related to HCV replication . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

3-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16;/h1-3,6-11,16,19H,4-5,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANRLYYNKOWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588829
Record name 3-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171985-70-8
Record name 3-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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